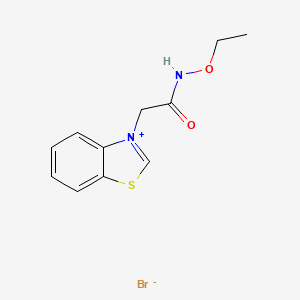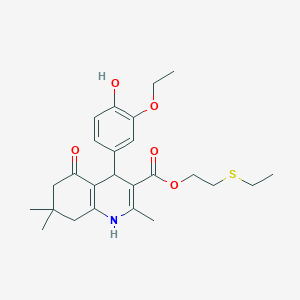
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide is a compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazolium core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide typically involves the reaction of benzothiazole derivatives with ethoxyacetamide under specific conditions. The reaction is usually carried out in the presence of a bromide source to facilitate the formation of the bromide salt. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazolium derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1,3-Benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazolium compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide involves its interaction with specific molecular targets. The benzothiazolium core can bind to various enzymes or receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
- (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
- 3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide has a unique ethoxyacetamide group, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.BrH/c1-2-15-12-11(14)7-13-8-16-10-6-4-3-5-9(10)13;/h3-6,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAJRKXRBDPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![4-(3-Bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B4926068.png)
![5-chloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4926070.png)


![2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B4926122.png)



![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


